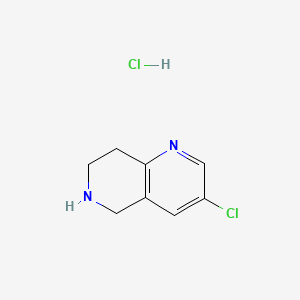

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Beschreibung

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS: 1260879-95-5) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 205.08 g/mol . It features a partially hydrogenated naphthyridine core substituted with a chlorine atom at the 3-position and a hydrochloride salt at the 1,6-position. The compound is typically stored under an inert atmosphere at room temperature . Key hazards include oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Its synthetic utility is highlighted in pharmaceutical research, particularly as a precursor for bioactive molecules. For example, describes its role in demethylation reactions to generate derivatives for drug discovery . Commercial availability is noted in quantities ranging from 100 mg to 1 g, with a purity of ≥98% .

Eigenschaften

IUPAC Name |

3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYXKKITNXLYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the chlorination of 5,6,7,8-tetrahydro-1,6-naphthyridine. One common method includes the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is often carried out in the presence of anhydrous ferric chloride or tetramethylpiperidine N-oxide as a radical inhibitor .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of anticancer, anti-HIV, antimicrobial, and anti-inflammatory agents.

Biological Studies: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride with analogous derivatives, focusing on structural variations, physicochemical properties, and applications:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

- Bromination at the 3-position (vs. chlorine) increases molecular weight and lipophilicity, which may enhance membrane permeability in drug candidates .

- The nitro-substituted derivative () serves as a reactive intermediate for further functionalization, such as catalytic hydrogenation to amines .

Functional Group Impact :

- Hydroxyl or benzyl groups introduce polarity or steric bulk, respectively. For instance, the hydroxylated variant (CAS 1820665-47-1) is more water-soluble, while the benzyl-substituted derivative (CAS 210539-04-1) may exhibit prolonged metabolic stability .

Synthetic Accessibility :

- The 3-chloro derivative is commercially available in gram-scale quantities (≥98% purity), whereas nitro or benzyl analogs require specialized synthesis (e.g., Pd/C-catalyzed hydrogenation or alkylation) .

Biologische Aktivität

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No. 1260879-95-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10ClN2

- Molecular Weight : 205.08 g/mol

- CAS Number : 1260879-95-5

- InChI Key : IBYXKKITNXLYEG-UHFFFAOYSA-N

The biological activity of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is primarily attributed to its interactions with various biological targets:

- Antitumor Activity : Studies indicate that naphthyridine derivatives exhibit significant antitumor properties. Specifically, compounds similar to 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine have been linked to inhibition of cancer cell proliferation through various pathways including PI3K signaling .

- Cardiovascular Effects : Naphthyridine derivatives are also noted for their cardiovascular effects. Some studies categorize these compounds as potential antihypertensives and angiotensin II receptor antagonists .

- Neuroprotective Properties : There are indications that naphthyridine compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Biological Activity Overview

The following table summarizes the biological activities reported for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride and related compounds:

| Biological Activity | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of PI3K signaling | |

| Antihypertensive | Angiotensin II receptor antagonism | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

-

Antitumor Efficacy :

A study investigated the antitumor efficacy of various naphthyridine derivatives on melanoma cells. The results demonstrated that compounds with similar structures to 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine exhibited significant cytotoxicity against these cancer cells. The mechanism was linked to the inhibition of cellular proliferation through the PI3K pathway . -

Hypertension Management :

Another research focused on the cardiovascular effects of naphthyridine derivatives. It was found that these compounds could effectively lower blood pressure in hypertensive models by acting as angiotensin II receptor antagonists. This suggests a promising role for 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in managing hypertension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.